molecular formula C10H11ClN4O2 B12745154 4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid CAS No. 114684-97-8

4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid

Cat. No.: B12745154
CAS No.: 114684-97-8
M. Wt: 254.67 g/mol
InChI Key: XARMZYITOMIWNN-UHFFFAOYSA-N
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Description

4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and relevance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid typically involves multiple steps. One common method includes the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the chloro and amino groups. The final step involves the attachment of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid stands out due to its specific structural features, such as the chloro and butanoic acid groups, which confer unique chemical and biological properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

114684-97-8

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid

InChI

InChI=1S/C10H11ClN4O2/c11-10-14-6-3-5-12-8(6)9(15-10)13-4-1-2-7(16)17/h3,5,12H,1-2,4H2,(H,16,17)(H,13,14,15)

InChI Key

XARMZYITOMIWNN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=C(N=C2NCCCC(=O)O)Cl

Origin of Product

United States

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